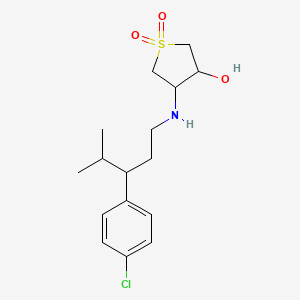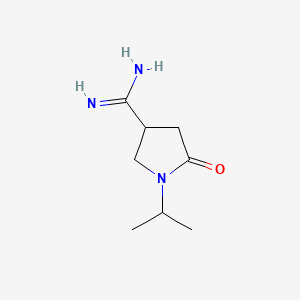![molecular formula C32H36N2O3 B12630219 1-[8-(Triphenylmethoxy)octyl]thymine CAS No. 921587-95-3](/img/structure/B12630219.png)
1-[8-(Triphenylmethoxy)octyl]thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[8-(Triphenylmethoxy)octyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives.
Méthodes De Préparation
The synthesis of 1-[8-(Triphenylmethoxy)octyl]thymine involves several steps. The general procedure includes the monotritylation of diols and the Mitsunobu condensation of alcohols with N3-benzoylthymine . Specifically, 8-(Triphenylmethoxy)octanol is prepared from 1,8-octanediol with a yield of 96% . This intermediate is then reacted with thymine to produce this compound with a yield of 60% .
Analyse Des Réactions Chimiques
1-[8-(Triphenylmethoxy)octyl]thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thymine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[8-(Triphenylmethoxy)octyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N1-substituted thymine derivatives.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[8-(Triphenylmethoxy)octyl]thymine involves its interaction with mitochondrial thymidine kinase (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis and repair processes . This inhibition is achieved through competitive binding to the active site of TK-2, preventing the enzyme from interacting with its natural substrate .
Comparaison Avec Des Composés Similaires
1-[8-(Triphenylmethoxy)octyl]thymine is unique among N1-substituted thymine derivatives due to its specific structure and inhibitory properties. Similar compounds include:
- 1-[7-(Triphenylmethoxy)heptyl]thymine
- 1-[6-(Triphenylmethoxy)hexyl]thymine
- 1-[5-(Triphenylmethoxy)pentyl]thymine
These compounds share a similar core structure but differ in the length of the polymethylene chain connecting the thymine moiety to the triphenylmethoxy group . The variations in chain length can influence their inhibitory potency and specificity towards TK-2 .
Propriétés
Numéro CAS |
921587-95-3 |
|---|---|
Formule moléculaire |
C32H36N2O3 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
5-methyl-1-(8-trityloxyoctyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C32H36N2O3/c1-26-25-34(31(36)33-30(26)35)23-15-4-2-3-5-16-24-37-32(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22,25H,2-5,15-16,23-24H2,1H3,(H,33,35,36) |
Clé InChI |
SFNKSIIBUILCIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)


![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
